1,3-Dimethylpurine-2,6,8-trione
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Overview
Description
. This compound is structurally related to uric acid and is known for its various applications in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Dimethylpurine-2,6,8-trione can be synthesized through several methods. One common approach involves the methylation of uric acid. The reaction typically uses methyl iodide as the methylating agent in the presence of a base such as potassium carbonate . The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethylpurine-2,6,8-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into lower oxidation state compounds.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state purine derivatives, while reduction may produce lower oxidation state compounds .
Scientific Research Applications
1,3-Dimethylpurine-2,6,8-trione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has been investigated for its potential therapeutic effects, particularly in the treatment of respiratory diseases.
Industry: The compound is used in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of 1,3-Dimethylpurine-2,6,8-trione involves its interaction with various molecular targets. It is known to inhibit certain enzymes, such as xanthine oxidase, which plays a role in purine metabolism . Additionally, it can bind to specific receptors, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Theophylline: A methylxanthine derivative with bronchodilator properties.
Caffeine: Another methylxanthine known for its stimulant effects.
Theobromine: Found in cocoa, it has mild stimulant and diuretic effects
Uniqueness
1,3-Dimethylpurine-2,6,8-trione is unique due to its specific structural features and its ability to undergo a variety of chemical reactions. Its applications in medicinal chemistry and pharmacology also set it apart from other similar compounds .
Properties
Molecular Formula |
C7H6N4O3 |
---|---|
Molecular Weight |
194.15 g/mol |
IUPAC Name |
1,3-dimethylpurine-2,6,8-trione |
InChI |
InChI=1S/C7H6N4O3/c1-10-4-3(8-6(13)9-4)5(12)11(2)7(10)14/h1-2H3 |
InChI Key |
XNSYLGPLANWBHH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=NC(=O)N=C2C(=O)N(C1=O)C |
Origin of Product |
United States |
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